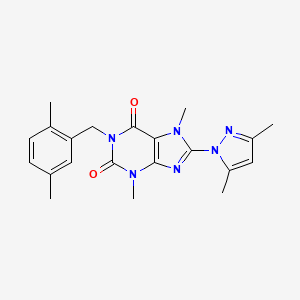

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

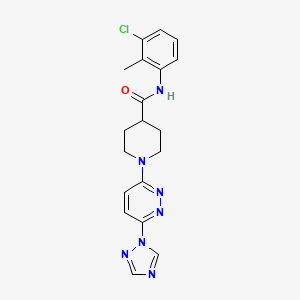

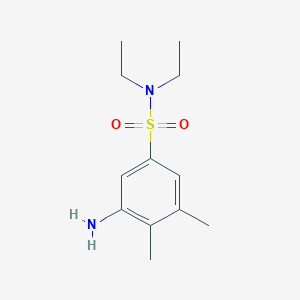

1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C19H18ClNO4 and its molecular weight is 359.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Cyclization

- Cyclization Techniques : A study on the cyclization of certain ketone oximes suggests methodologies that could be applicable to synthesizing indolin-2-one derivatives, highlighting the generation of quinolin-8-ols and tetrahydroquinolin-8-ols via regioselective synthesis. This indicates potential in creating diverse indolin-2-one derivatives for various applications, including material science and pharmaceuticals (Uchiyama et al., 1998).

Antioxidant Properties

- Antioxidant Activity : The antioxidant properties of chlorophyllin and its effects on cytochrome P450 activities suggest that structurally related compounds might also exhibit significant antioxidant or enzyme-inhibitory activities, potentially contributing to research in oxidative stress and its implications for health (Yun et al., 1995).

Biological Evaluation and Drug Discovery

- Inhibition of 5-Lipoxygenase : The design and synthesis of 2-amino-5-hydroxyindole derivatives, which inhibit human 5-lipoxygenase, illustrate the therapeutic potential of indolin-2-one derivatives in treating diseases associated with leukotriene activity. This underscores the utility of indolin-2-one derivatives in the development of anti-inflammatory and anticancer agents (Landwehr et al., 2006).

Synthetic Methodologies

- Synthetic Routes : Research into the synthesis of indole derivatives, such as the treatment of indol-2(3H)-ones to yield ethynyl and carboxylate derivatives, provides insights into the synthetic versatility of indolin-2-one compounds, which can be tailored for specific research applications, including materials science and organic electronics (Beccalli et al., 1994).

Polymorphism and Physical Characterization

- Polymorphic Studies : Investigations into the polymorphic forms of pharmaceutical compounds provide a foundation for studying the physical properties of indolin-2-one derivatives, which could impact drug formulation and delivery strategies (Vogt et al., 2013).

Mechanism of Action

Target of Action

The primary target of 1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

this compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway plays a key role in the regulation of movement, reward, and the release of various hormones. Changes in this pathway can have significant effects on these processes.

Pharmacokinetics

The pharmacokinetic properties of this compound were predicted in silico . , which suggests good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D2 activity and potential changes in dopaminergic signaling . In a Parkinsonism mouse model, the compound was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Properties

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4/c1-13(22)12-19(24)16-4-2-3-5-17(16)21(18(19)23)10-11-25-15-8-6-14(20)7-9-15/h2-9,24H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONNLSPPGPVSBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-benzyl-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2535851.png)

![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)

![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)